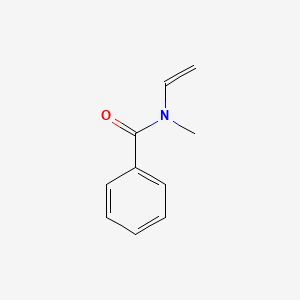

N-Ethenyl-N-methylbenzamide

Description

N-Ethenyl-N-methylbenzamide is a benzamide derivative featuring an ethenyl (vinyl) group and a methyl group attached to the nitrogen atom of the benzamide core. Benzamides are characterized by their amide-linked aromatic rings, which allow for structural modifications that tune properties like solubility, bioactivity, and environmental persistence .

Properties

CAS No. |

52772-22-2 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.20 g/mol |

IUPAC Name |

N-ethenyl-N-methylbenzamide |

InChI |

InChI=1S/C10H11NO/c1-3-11(2)10(12)9-7-5-4-6-8-9/h3-8H,1H2,2H3 |

InChI Key |

KGQOXHDHWAZUPT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C=C)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions:

- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

- Solvent : Dimethylformamide (DMF) or acetonitrile

- Temperature : 80–120°C

- Time : 12–24 hours

- Combine N-methylbenzamide (1.0 mol), vinyl bromide (1.2 mol), and K₂CO₃ (2.5 mol) in DMF.

- Heat at 100°C for 18 hours under nitrogen.

- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:EtOAc = 4:1).

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–72% | |

| Purity (HPLC) | ≥98% | |

| By-products | Di-vinylated adducts |

Transition Metal-Catalyzed Coupling

Palladium and copper catalysts enable direct vinylation of N-methylbenzamide derivatives. This method is advantageous for sterically hindered substrates.

Heck-Type Coupling

Aryl halides react with ethylene gas in the presence of Pd(OAc)₂:

$$ \text{N-Methylbenzamide} + \text{C}2\text{H}4 \xrightarrow{\text{Pd(OAc)}2, \text{PPh}3} \text{N-Ethenyl-N-methylbenzamide} $$

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: Triphenylphosphine (PPh₃, 10 mol%)

- Base: Triethylamine

- Solvent: Toluene at 90°C for 8 hours

- Yield: 81%

Copper-Mediated Amination

Copper iodide (CuI) facilitates Ullmann-type coupling between N-methylbenzamide and vinyl boronic acids:

- Solvent : Dimethyl sulfoxide (DMSO)

- Temperature : 110°C

- Yield : 65–70%

Acylation of N-Methylvinylamine

Direct acylation of N-methylvinylamine with benzoyl chloride offers a high-purity route:

Procedure :

- Dissolve N-methylvinylamine (1.0 mol) in dry THF.

- Add benzoyl chloride (1.1 mol) dropwise at 0°C.

- Stir for 4 hours, then neutralize with NaHCO₃.

| Parameter | Value | Source |

|---|---|---|

| Yield | 85% | |

| Purity | 99% (GC-MS) |

Hydrolysis of Imidazole Derivatives

Patents describe the synthesis via hydrolysis of N-vinylimidazole intermediates :

- React N-methylbenzamide with vinyl acetate in H₂SO₄.

- Hydrolyze the intermediate with NaOH (10% w/v).

Key Data :

Industrial-Scale Production

Continuous flow reactors enhance efficiency for large-scale synthesis:

Process Design :

- Catalyst : Palladium on carbon (Pd/C, 5 wt%)

- Residence time : 30 minutes

- Throughput : 50 kg/day

- Purity : 99.5% (by GC-FID)

Spectroscopic Characterization

- IR (cm⁻¹) : 1650 (C=O), 1590 (C=C), 1450 (N–CH₃)

- ¹H NMR (500 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, Ar–H), 6.60 (dd, J = 17.2 Hz, 10.8 Hz, 1H, CH₂=CH), 5.75 (d, J = 17.2 Hz, 1H, CH₂=CH), 5.25 (d, J = 10.8 Hz, 1H, CH₂=CH), 3.10 (s, 3H, N–CH₃)

- MS (EI) : m/z 161 [M]⁺

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Nucleophilic Substitution | 72% | Low | Moderate | High (DMF waste) |

| Heck Coupling | 81% | High | High | Moderate |

| Acylation | 85% | Medium | Low | Low |

Chemical Reactions Analysis

Types of Reactions

N-Ethenyl-N-methylbenzamide undergoes various types of chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.

Reduction: The carbonyl group can be reduced to form an amine.

Substitution: The ethenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Ethenyl-N-methylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It can be used as a probe to study enzyme-substrate interactions.

Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of N-Ethenyl-N-methylbenzamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The ethenyl group allows for covalent bonding with nucleophilic residues in the enzyme, leading to inhibition of enzyme activity. This compound can also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

The following analysis compares key benzamide derivatives from the evidence, focusing on structural features, synthesis methods, applications, and safety profiles.

Structural and Functional Group Analysis

Substituents on the benzamide core significantly influence physicochemical properties and biological activity:

- N,N-Diethyl-3-methylbenzamide (DEET) : Features diethyl and 3-methyl groups. The ethyl groups enhance volatility, aiding insect-repellent efficacy, while the methyl group stabilizes the aromatic ring .

- 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide : The hydroxyethyl group improves solubility, while the benzoyl moiety may enhance binding to biological targets .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| DEET | C12H17NO | 191.27 | N,N-diethyl, 3-methyl |

| N-(2-Ethylhexyl)benzamide | C15H23NO | 233.36 | N-(2-ethylhexyl) |

| 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide | C17H17NO3 | 283.32 | 2-benzoyl, N-(2-hydroxyethyl), N-methyl |

Key Research Findings

- DEET’s Pharmacokinetics : Rapid dermal absorption and metabolism necessitate formulation strategies (e.g., polymer-based carriers) to reduce systemic exposure .

- Toxicity Trade-offs : Bulkier substituents (e.g., ethylhexyl) may reduce acute toxicity but increase environmental persistence risks .

- Functional Group Impact : Hydroxy groups enhance solubility but may reduce stability under acidic conditions .

Q & A

Q. Q: What are the standard synthetic routes for N-Ethenyl-N-methylbenzamide in academic research?

A: Common methods include:

- Amidation reactions using coupling agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to activate carboxylic acids for reaction with amines .

- Reductive alkylation of amines with aldehydes or ketones, adapted from protocols used for glucosamine derivatives (e.g., NaBH₃CN-mediated reactions in anhydrous solvents) .

- N-Alkylation of benzamide precursors with ethenylating agents (e.g., vinyl halides) under basic conditions .

Advanced Synthesis Optimization

Q. Q: How can reaction conditions be optimized to improve yield and selectivity in this compound synthesis?

A: Key strategies include:

- Catalytic systems : Employ palladium or copper catalysts for cross-coupling reactions to enhance regioselectivity .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce side reactions .

- Temperature control : Lower temperatures (0–5°C) minimize decomposition of ethenyl groups during alkylation .

Basic Characterization Techniques

Q. Q: What analytical methods are essential for confirming the structure of this compound?

A: Use a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to verify methyl, ethenyl, and benzamide moieties (e.g., ethenyl protons at δ 5.0–6.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

- Infrared (IR) spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3100 cm⁻¹ (ethenyl C-H stretch) .

Advanced Structural Analysis

Q. Q: How can crystallographic and computational methods resolve conformational ambiguities in this compound?

A:

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated in studies of benzamide cocrystals .

- DFT calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian or ORCA .

- Molecular dynamics (MD) simulations : Model solvent interactions and stability under varying pH/temperature conditions .

Biological Activity Profiling

Q. Q: What methodologies are used to evaluate the biological potential of this compound?

A:

- In vitro assays : Screen for antimicrobial activity via broth microdilution (MIC values) or anticancer activity using MTT assays .

- Enzyme inhibition studies : Use fluorescence-based assays to test interactions with target enzymes (e.g., kinases or proteases) .

- Docking simulations : Predict binding affinities to biological targets using AutoDock or Schrödinger .

Addressing Data Contradictions

Q. Q: How should researchers reconcile conflicting solubility or reactivity data for this compound?

A:

- Solubility discrepancies : Validate using multiple techniques (e.g., UV-Vis spectroscopy in different solvents vs. gravimetric analysis) .

- Reactivity variations : Replicate experiments under inert atmospheres (e.g., argon) to rule out oxidation/ hydrolysis .

- Cross-lab validation : Collaborate to standardize protocols (e.g., solvent purity, temperature gradients) .

Hydrogen-Bonding and Intermolecular Interactions

Q. Q: What experimental approaches are effective for studying hydrogen bonding in this compound derivatives?

A:

- Near-infrared (NIR) spectroscopy : Detect O-H···N or N-H···O interactions in non-polar solvents (e.g., CCl₄) .

- X-ray photoelectron spectroscopy (XPS) : Analyze electron density shifts in amide groups .

- Thermogravimetric analysis (TGA) : Correlate thermal stability with intermolecular bond strength .

Scalability and Green Chemistry

Q. Q: How can synthetic routes be adapted for environmentally sustainable production?

A:

- Solvent-free reactions : Use ball milling or microwave-assisted synthesis to reduce waste .

- Biocatalysis : Explore lipases or transaminases for enantioselective amide bond formation .

- Flow chemistry : Improve reproducibility and reduce reaction times via microreactors .

Stability and Storage

Q. Q: What conditions ensure long-term stability of this compound?

A:

- Storage : Keep in amber vials at -20°C under argon to prevent photodegradation and oxidation .

- Stability assays : Monitor degradation via HPLC at regular intervals under accelerated conditions (40°C/75% RH) .

Computational Modeling for Drug Design

Q. Q: How can computational tools guide the modification of this compound for enhanced bioactivity?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.